molecular formula C28H22NO2+ B15144807 Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate

Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate

Cat. No.: B15144807
M. Wt: 404.5 g/mol
InChI Key: DIVJVPWHSSAIPN-UHFFFAOYSA-N
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Description

Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate is a complex organic compound with a unique hexacyclic structure. It is known for its selective inhibition properties, particularly against coactivator-associated arginine methyltransferase 1 (CARM1), making it a valuable compound in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 25-azoniahexacyclo[1212002,708,13016,25017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate involves multiple steps, starting with the formation of the core hexacyclic structureThe reaction conditions often require high temperatures and the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity of its applications. when produced, it involves large-scale synthesis techniques, including batch reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The conditions often require controlled temperatures and pressures to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate is primarily used in scientific research due to its selective inhibition properties. It is particularly valuable in:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit specific enzymes involved in tumor growth.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively inhibiting coactivator-associated arginine methyltransferase 1 (CARM1). This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its interaction with substrates. This mechanism is crucial in regulating gene expression and protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Ethoxycarbonyl)-11,12-dihydrodibenzo[f,h]isoquinolino[2,1-b]isoquinolinium
  • Benzo[a]phenanthro[9,10-g]quinolizinium, 9-(ethoxycarbonyl)-11,12-dihydro-

Uniqueness

Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate is unique due to its highly selective inhibition of CARM1, which is not commonly observed in similar compounds. This selectivity makes it a valuable tool for studying specific biochemical pathways and developing targeted therapies.

Properties

Molecular Formula

C28H22NO2+

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate

InChI

InChI=1S/C28H22NO2/c1-2-31-28(30)27-26-23-14-8-7-12-21(23)20-11-5-6-13-22(20)24(26)17-25-19-10-4-3-9-18(19)15-16-29(25)27/h3-14,17H,2,15-16H2,1H3/q+1

InChI Key

DIVJVPWHSSAIPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C4=CC=CC=C4C2=CC5=[N+]1CCC6=CC=CC=C65

Origin of Product

United States

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